molecular formula C23H23ClN2O4S B3706011 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B3706011
M. Wt: 459.0 g/mol
InChI Key: GFZQGKSVTIBEOF-UHFFFAOYSA-N
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Description

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxybenzenesulfonamido group, and a dimethylphenyl group

Preparation Methods

The synthesis of 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chlorophenylamine with a suitable reagent to form the chlorophenyl intermediate.

    Formation of the Methoxybenzenesulfonamido Intermediate: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with an amine to form the methoxybenzenesulfonamido intermediate.

    Coupling Reaction: The final step involves the coupling of the chlorophenyl intermediate with the methoxybenzenesulfonamido intermediate in the presence of a coupling agent to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.

    Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-16-4-13-22(17(2)14-16)25-23(27)15-26(19-7-5-18(24)6-8-19)31(28,29)21-11-9-20(30-3)10-12-21/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZQGKSVTIBEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(2,4-DIMETHYLPHENYL)ACETAMIDE

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